TAK-779 (N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride) is a synthetic, non-peptidic, small molecule antagonist of the chemokine receptors CCR5 and CXCR3. [] Chemokine receptors are part of the G protein-coupled receptor (GPCR) superfamily, which play a critical role in various cellular processes, including chemotaxis, cell proliferation, and signal transduction. [] TAK-779 blocks the interaction of chemokines with their respective receptors, thereby inhibiting the downstream signaling cascades involved in various physiological and pathological processes. [, , , ] Due to its dual antagonism of CCR5 and CXCR3, TAK-779 has been explored in a wide range of scientific research applications, including studies on HIV infection, inflammatory diseases, and transplantation. [, , , , , , , ]
TAK-779 is classified as a small-molecule antagonist. It was initially synthesized by Takeda Pharmaceutical Company and has been studied extensively for its potential therapeutic applications in HIV infection, autoimmune diseases, and other inflammatory conditions. Its mechanism of action involves the selective inhibition of CCR5, which plays a crucial role in the immune response and the pathogenesis of various diseases .
The synthesis of TAK-779 has been optimized to improve yield and efficiency. The original synthesis involved several key steps, including:
Recent advancements have introduced late-stage diversification strategies that allow for rapid synthesis of thiophene-based analogues of TAK-779, enhancing its pharmacological profile .
TAK-779 has a complex molecular structure characterized by its non-peptide nature. The molecular formula is C₁₈H₁₉ClN₂O₂S, with a molecular weight of approximately 364.87 g/mol. The structure includes:
The specific arrangement of these components allows TAK-779 to effectively bind to CCR5 and CXCR3 receptors, inhibiting their respective signaling pathways .
TAK-779 undergoes various chemical reactions during its synthesis, primarily involving:
These reactions are typically facilitated under controlled laboratory conditions to ensure high purity and yield of the final product .
The mechanism of action for TAK-779 involves:
Experimental data suggest that TAK-779 effectively reduces levels of pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent .
TAK-779 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics .
TAK-779 has multiple scientific applications:
TAK-779 (N-[[4-[[[6,7-Dihydro-2-(4-methylphenyl)-5H-benzocyclohepten-8-yl]carbonyl]amino]phenyl]methyl]tetrahydro-N,N-dimethyl-2H-pyran-4-aminium chloride) is a potent nonpeptide antagonist of the C-C chemokine receptor type 5 (CCR5). It selectively binds to CCR5, a critical coreceptor for macrophage-tropic (R5) human immunodeficiency virus type 1 (HIV-1) entry into host cells. TAK-779 inhibits the binding of natural CCR5 ligands, including macrophage inflammatory proteins MIP-1α (CCL3) and MIP-1β (CCL4), as well as RANTES (CCL5), with half-maximal inhibitory concentrations (IC50) of 1–1.4 nM in CCR5-expressing CHO cells [1] [6]. This blockade prevents gp120-mediated conformational changes in HIV-1 envelope proteins, thereby inhibiting membrane fusion and viral entry.
In cellular assays using MAGI-CCR5 cells (HeLa cells engineered to express CD4 and CCR5), TAK-779 exhibited potent anti-HIV-1 activity against strain JR-FL, with IC50 values of 0.87 ± 0.11 nM for membrane fusion inhibition and 1.4 ± 0.1 nM for viral replication inhibition [1]. The compound’s efficacy extends to diverse R5 HIV-1 clinical isolates (e.g., Ba-L, KK, CTV), with EC90 values ranging from 5.7 nM (Ba-L in MAGI-CCR5 cells) to 27 nM (CTV in PBMCs) [6]. The correlation coefficient (R = 0.881) between membrane fusion inhibition and viral replication suppression underscores its mechanism-specific activity [1].
Table 1: Inhibitory Potency of TAK-779 Against HIV-1 Replication
HIV-1 Strain | Cell Model | EC₅₀ (nM) | EC₉₀ (nM) |
---|---|---|---|
JR-FL | MAGI-CCR5 | 1.4 | - |
Ba-L | MAGI-CCR5 | 1.2 | 5.7 |
Ba-L | PBMCs | 3.7 | 12.8 |
KK | PBMCs | 1.6 | 20.8 |
CTV | PBMCs | 3.5 | 27 |
Beyond CCR5, TAK-779 antagonizes the C-X-C motif chemokine receptor 3 (CXCR3), with an IC50 of 369 nM against murine CXCR3 in peripheral blood mononuclear cells (PBMCs) [6]. This dual receptor blockade disrupts chemokine-guided migration of key immune cells. CCR5 and CXCR3 are co-expressed on CD4+ and CD8+ T cells, monocytes, and macrophages—cell types central to inflammatory responses in autoimmune and viral diseases [2] [4].
In experimental autoimmune encephalomyelitis (EAE) models, TAK-779 (150 µg/day, subcutaneous) reduced CNS infiltration of CCR5+/CXCR3+ leukocytes by >60%, decreasing disease incidence and severity in C57BL/6 mice immunized with myelin oligodendrocyte glycoprotein (MOG) [2]. Notably, TAK-779 did not inhibit T-cell proliferation or cytokine production (e.g., IFN-γ), confirming its specific action on cell migration rather than immune cell activation [2]. This selectivity was validated in adoptive transfer experiments, where MOG-specific T cells from TAK-779-treated mice retained their capacity to induce EAE in naïve recipients [2].
Table 2: Impact of TAK-779 on Immune Cell Migration in EAE
Cell Type | Receptor Expression | Reduction in CNS Infiltration |
---|---|---|
CD4+ T cells | CCR5+/CXCR3+ | >60% |
CD8+ T cells | CCR5+/CXCR3+ | >60% |
CD11b+ monocytes | CCR5+/CXCR3+ | >60% |
TAK-779 suppresses chemokine-driven amplification of inflammatory cascades by targeting CCR2b (IC50 = 27 nM) in addition to CCR5/CXCR3 [5] [6]. This broad-spectrum antagonism reduces the downstream effects of chemokine-receptor interactions:
In murine models of diffuse alveolar damage (DAD), a single dose of TAK-779 (2.5 mg/kg) decreased serum levels of CCR5 ligands MIP-1α/CCL3, MIP-1β/CCL4, MCP-1/CCL2, and CCL5/RANTES by 3–5-fold within 24 hours [4]. This chemokine suppression correlated with reduced perivascular mononuclear infiltration and alveolar damage in lung tissues [4].
TAK-779 mitigates cytokine storm syndromes by targeting upstream chemokine networks that drive uncontrolled cytokine release. In SARS-CoV-2-induced DAD models, TAK-779 administration:
Mechanistically, TAK-779 interrupts the CCL3/CCR5 and CXCL10/CXCR3 axes that activate NF-κB and JAK/STAT pathways in macrophages and T cells [4] [7]. This prevents the amplification loop between chemokine release and cytokine production (e.g., IL-6), which is a hallmark of COVID-19-associated ARDS and multisystem inflammatory syndrome [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7